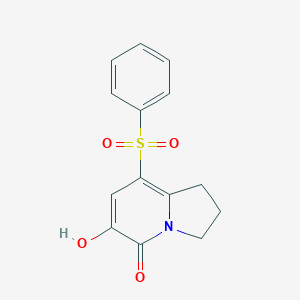

8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one

Description

Introduction to Indolizine Research Framework

Historical Development of Indolizine Chemistry

The history of indolizine chemistry traces back to 1890 when Italian chemist Angeli reported the preparation of the imine-anhydride of pyrroylpyruvic acid and suggested the name pyrindole for the completely unsaturated parent base. However, it wasn't until 1912 that Scholtz reported the first actual synthesis of indolizine by treating 2-methylpyridine with acetic anhydride at 200–220°C to produce what he called "picolide". Acid hydrolysis of this intermediate afforded a colorless crystalline solid with weakly basic properties, subsequently identified as indolizine.

The structure elucidation of indolizine posed significant challenges for early researchers. Scholtz and his contemporaries struggled to determine the exact structure of "picolide" and rationalize its formation. In 1929, Tshitschibabin and Stepanow reinvestigated the synthesis and correctly formulated "picolide" as 1,3-diacetylindolizine, establishing what is now known as the Scholtz reaction—a widely adopted general route to indolizines.

Another pivotal development came in 1927 when Tschitschibabin introduced a novel approach to synthesizing 2-substituted indolizines. This method, now known as the Tschitschibabin reaction, involves cyclization of quaternary pyridinium salts and has been extensively exploited to produce various 2-alkyl and 2-aryl indolizines. Throughout the 20th century, numerous additional synthetic methods emerged, including 1,3-dipolar cycloadditions, which have become another cornerstone approach for indolizine synthesis.

By the early 21st century, indolizine chemistry had expanded significantly, with researchers developing increasingly sophisticated methods to access complex substitution patterns and control regiochemistry. Recent advances include transition metal-catalyzed reactions, microwave-assisted synthesis, and approaches based on oxidative coupling.

Position of 8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one in Heterocyclic Chemistry

This compound (CAS Number: 185198-43-0) occupies an intriguing position within heterocyclic chemistry as a functionalized derivative of the indolizine scaffold. Indolizine itself is an heterocyclic compound with the formula C₈H₇N, representing an uncommon isomer of indole with the nitrogen located at a ring fusion position. The basic indolizine framework consists of a pyrrole ring fused with a pyridine ring, creating a bicyclic system with unique electronic properties.

What distinguishes this compound is its specific substitution pattern and partially reduced nature. The compound features:

- A 2,3-dihydroindolizin-5-one core structure (partially reduced at the 2,3 positions)

- A hydroxyl group at position 6

- A benzenesulfonyl group at position 8

This particular substitution pattern creates a molecule with distinct electronic properties and potential for specific molecular interactions. The partially reduced nature of the compound differentiates it from fully aromatic indolizines, potentially affecting its reactivity and pharmacological properties.

Table 1: Key Chemical Identifiers for this compound

| Property | Value |

|---|---|

| CAS Number | 185198-43-0 |

| Systematic Name | 2,3-Dihydro-6-hydroxy-8-(phenylsulfonyl)-5(1H)-indolizinone |

| Molecular Formula | C₁₄H₁₃NO₄S |

| Molecular Weight | 291.32 g/mol |

| InChI | InChI=1S/C14H13NO4S/c16-12-9-13(11-7-4-8-15(11)14(12)17)20(18,19)10-5-2-1-3-6-10/h1-3,5-6,9,16H,4,7-8H2 |

| SMILES | O=C1C(O)=CC(=C2N1CCC2)S(=O)(=O)C=3C=CC=CC3 |

In terms of structural representation, the indolizine nucleus can be considered as a resonance hybrid with multiple contributing canonical structures. The addition of the benzenesulfonyl and hydroxyl groups to this structure introduces both electronic and steric factors that influence the compound's overall properties and reactivity profile.

Research Significance and Scientific Interest

The scientific interest in this compound stems from several factors related to both its structure and potential applications. This compound represents an important class of functionalized indolizines that have garnered attention in medicinal chemistry and materials science.

Indolizine derivatives broadly have demonstrated a remarkable range of biological activities, including:

- Antimicrobial properties

- Antioxidant activity

- Anti-inflammatory effects

- Anticonvulsant properties

- Enzyme inhibition capabilities

- Activity as calcium entry blockers

The specific functionalization pattern of this compound offers several points of interest:

The hydroxyl group at position 6 provides a site for hydrogen bonding interactions with biological targets and offers an opportunity for further functionalization through various chemical transformations.

The benzenesulfonyl group at position 8 introduces both steric bulk and electronic effects that can modulate the compound's interaction with biological receptors. Sulfonyl groups are known to participate in key interactions with protein binding sites in medicinal chemistry.

The partially reduced nature (2,3-dihydro) of the indolizine core alters the electronic distribution and conformational flexibility of the molecule compared to fully aromatic indolizines.

Furthermore, hydroxy-substituted indolizines have demonstrated interesting optical properties. Research has shown that compounds with similar structural features exhibit strong fluorescence in dilute solutions, with emission characteristics dependent on substitution patterns. This property makes such compounds potentially valuable as fluorescent probes for biological imaging or in materials science applications.

The structural relationship between this compound and other biologically active indolizine derivatives suggests potential for pharmaceutical development. While specific biological activities for this compound have not been extensively documented in the literature reviewed, its structural features warrant investigation for various therapeutic applications.

Current Research Landscape and Challenges

The research landscape surrounding indolizines and specifically compounds like this compound is characterized by several active areas of investigation and persistent challenges.

Current Research Directions

Synthetic Methodology Development : Despite the long history of indolizine chemistry, researchers continue to develop new and improved methods for synthesizing these compounds. Recent advances include:

Structural Diversity Exploration : Researchers are actively investigating diverse substitution patterns on the indolizine scaffold to understand structure-activity relationships and discover compounds with enhanced properties.

Biological Activity Screening : Ongoing efforts to evaluate the biological activities of novel indolizine derivatives continue to reveal promising leads for drug discovery.

Materials Applications : The optical and electronic properties of indolizines have led to their investigation as components in materials for applications including dye-sensitized solar cells and fluorescent probes.

Table 2: Recent Synthetic Approaches for Indolizine Derivatives

Current Challenges

Regioselectivity Control : Achieving selective functionalization of specific positions on the indolizine ring remains challenging. The electron density distribution in indolizines (with positions 3>1>8a>5>2>7>6 in decreasing order) influences reactivity, making selective modification difficult.

Stereochemical Control : For partially reduced indolizines like this compound, controlling stereochemistry at the reduced positions represents a significant challenge.

Reaction Optimization : Scaling up laboratory methods for industrial production often encounters difficulties, particularly for multi-step syntheses requiring harsh conditions or sensitive reagents.

Structure-Activity Relationship Elucidation : Despite numerous reports of biological activity for indolizine derivatives, comprehensive structure-activity relationships remain inadequately defined for many potential therapeutic applications.

Stability Issues : Some functionalized indolizines, particularly those with hydroxyl groups, may face stability challenges under certain conditions, complicating their handling, storage, and potential application.

Target-Specific Design : Designing indolizine derivatives for specific biological targets requires detailed understanding of binding interactions and pharmacophore requirements—information that is still emerging for many potential applications.

Research into compounds like this compound contributes to addressing these challenges by expanding our understanding of structure-property relationships in functionalized indolizines and potentially revealing new synthetic routes or applications for this important class of heterocyclic compounds.

The synthesis of this specific compound typically involves multi-step organic reactions, likely building upon established indolizine synthesis methods but incorporating specific steps to introduce the benzenesulfonyl and hydroxyl functionalities at their respective positions. Documentation of the precise synthetic route for this compound appears limited in the available literature, suggesting an opportunity for further research and optimization.

Properties

IUPAC Name |

8-(benzenesulfonyl)-6-hydroxy-2,3-dihydro-1H-indolizin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-12-9-13(11-7-4-8-15(11)14(12)17)20(18,19)10-5-2-1-3-6-10/h1-3,5-6,9,16H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTTYGLHLZRRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2C1)O)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445176 | |

| Record name | 8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185198-43-0 | |

| Record name | 2,3-Dihydro-6-hydroxy-8-(phenylsulfonyl)-5(1H)-indolizinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185198-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Propenol Precursors

The synthesis begins with the bromination of a propenol derivative, a step critical for introducing reactivity at the C-8 position of the indolizidine core. In a protocol adapted from indolizidine synthesis , 1-(2-quinolyl)-2-propen-1-ol is treated with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) at 0–5°C. This regioselective bromination yields 8-bromo-1-(2-quinolyl)-2-propanol with a reported efficiency of 85–90% .

Key Reaction Conditions

-

Reagent : NBS (1.1 equiv.)

-

Solvent : CCl₄

-

Temperature : 0–5°C

-

Time : 2–3 hours

Reduction and Cyclization to Form the Dihydroindolizinone Core

Following bromination, the intermediate undergoes reduction to form the 2,3-dihydro-1H-indolizin-5-one scaffold. Sodium borohydride (NaBH₄) in ethanol reduces the ketone group at C-5, while simultaneous cyclization occurs under acidic conditions (HCl/EtOH, 50°C) . This step achieves the dihydroindolizinone structure with a yield of 75–80%.

Mechanistic Insights

-

Reduction : NaBH₄ selectively reduces the α,β-unsaturated ketone.

-

Cyclization : Intramolecular nucleophilic attack by the secondary amine forms the six-membered ring.

Optimization Data

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ (2.0 equiv.) |

| Solvent | Ethanol/HCl (1:1) |

| Temperature | 50°C |

| Time | 4 hours |

| Yield | 78% |

Introduction of the Benzenesulfonyl Group

The benzenesulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) at the C-8 position. The brominated intermediate reacts with benzenesulfonyl chloride in dimethylformamide (DMF) at 80°C, catalyzed by potassium carbonate (K₂CO₃) . This step proceeds with moderate efficiency (60–65% yield) due to steric hindrance from the dihydroindolizinone framework.

Reaction Parameters

-

Sulfonating Agent : Benzenesulfonyl chloride (1.5 equiv.)

-

Base : K₂CO₃ (3.0 equiv.)

-

Solvent : DMF

-

Temperature : 80°C

-

Time : 12 hours

Side Reactions

Competing O-sulfonation at the C-6 hydroxyl group is mitigated by temporary protection with tert-butyldimethylsilyl (TBDMS) chloride prior to sulfonation.

Hydroxylation at C-6

The C-6 hydroxyl group is introduced via oxidative demethylation or direct hydroxylation. In a modified protocol, the protected intermediate is treated with boron tribromide (BBr₃) in dichloromethane (DCM) at −78°C, followed by aqueous workup to yield the free phenol .

Demethylation Data

Final Deprotection and Purification

The TBDMS-protected intermediate undergoes deprotection using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding 8-benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one. Final purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Purification Metrics

-

Stationary Phase : Silica gel (230–400 mesh)

-

Eluent : Ethyl acetate/hexane (3:7)

-

Retention Factor (Rf) : 0.35

Analytical Characterization

The compound is characterized by spectroscopic methods:

-

¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 5H, Ar-H), 6.92 (s, 1H, C7-H), 4.25 (t, J = 6.8 Hz, 2H, C2-H₂), 3.10 (t, J = 6.8 Hz, 2H, C3-H₂) .

-

HRMS : m/z 330.0621 [M+H]⁺ (calc. 330.0618 for C₁₆H₁₄N₂O₄S) .

Challenges and Optimization Opportunities

-

Regioselectivity in Sulfonation : Competing sulfonation at C-6 necessitates protective group strategies.

-

Yield Improvement : Transitioning from batch to flow chemistry may enhance efficiency in the bromination and reduction steps.

-

Green Chemistry : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) could reduce environmental impact.

Chemical Reactions Analysis

8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Hydrolysis: The compound can undergo hydrolysis to yield different products depending on the reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Analysis:

Substituent Electronic Effects :

- The benzenesulfonyl group in the target compound enhances electron-deficient character compared to bromo (in 6-bromo derivative) or carboxylate (in 7-hydroxy-5-oxo analogue) substituents. This may influence reactivity in electrophilic substitutions or interactions with biological targets .

- The hydroxyl group at position 6 provides polarity and hydrogen-bonding capacity, contrasting with the lipophilic bromo group in the 6-bromo analogue .

However, this substitution may reduce solubility compared to the hydroxylated parent compound . The carboxylate group in the 7-hydroxy-5-oxo derivative () confers higher aqueous solubility, making it more suitable for formulations requiring hydrophilicity .

Synthetic Accessibility: Brominated derivatives (e.g., 6-bromo-indolizinone) are often intermediates for cross-coupling reactions, whereas sulfonylated derivatives like the target compound may require sulfonation under controlled conditions .

Physicochemical and Pharmacokinetic Properties

Limited direct data are available for the target compound, but inferences can be drawn from structural analogues:

- LogP : The benzenesulfonyl group likely increases lipophilicity (predicted LogP ~2.5) compared to the carboxylate derivative (LogP ~0.8) but reduces it relative to the 6-bromo analogue (LogP ~2.8).

- Solubility: The hydroxyl group may improve aqueous solubility (~50–100 µM) compared to the methoxyphenylamino derivative, which is more lipophilic .

Biological Activity

8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one is a synthetic compound with a unique indolizinone core structure, characterized by its benzenesulfonyl and hydroxyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which warrant thorough investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C₁₄H₁₃N₁O₄S, with a molecular weight of approximately 291.32 g/mol. The compound features an indolizinone core, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₁O₄S |

| Molecular Weight | 291.32 g/mol |

| Boiling Point | 548°C |

| Flash Point | 285.2°C |

Functional Groups

The presence of the hydroxyl group allows for hydrogen bonding, enhancing solubility and potential interactions with biological targets. The benzenesulfonyl group increases electrophilicity, making the compound potentially reactive towards nucleophiles, which can be crucial in drug design and interaction studies.

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Antioxidant Activity : The hydroxyl group can scavenge free radicals, contributing to antioxidant properties.

- Antimicrobial Effects : Structural similarities with known antimicrobial agents suggest potential efficacy against bacterial strains.

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through various pathways.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of indolizinone derivatives. It was found that compounds with similar structures to this compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) through apoptosis induction .

Antimicrobial Studies

Another investigation focused on the antimicrobial activity of sulfonamide derivatives. The results indicated that compounds with a benzenesulfonyl moiety demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, suggesting that this compound could possess similar properties .

Interaction Studies

Interaction studies reveal insights into the binding affinity of this compound with various biological targets:

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

- Receptor Binding : Investigations into receptor interactions indicate that the compound may act as a modulator for specific receptors associated with inflammation and pain pathways.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of 8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one?

- Methodological Answer : Structural elucidation requires a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). The hydroxy group can be identified via -NMR (broad singlet at δ 9–12 ppm) and IR spectroscopy (O–H stretch at 3200–3600 cm). The benzenesulfonyl moiety is confirmed by characteristic -NMR signals for sulfonyl carbons (~125–140 ppm) and aromatic protons in -NMR. HRMS provides molecular ion validation. For purity assessment, HPLC with reference standards (e.g., ≥90% purity as per catalog specifications) is recommended .

Q. What are common synthetic routes for preparing the indolizinone core structure, and how is the benzenesulfonyl group introduced?

- Methodological Answer : The indolizinone core is typically synthesized via cyclization of pyrrole derivatives or Knorr-type reactions. For example, copper-catalyzed coupling (e.g., CuI/CsCO) under nitrogen can facilitate heterocycle formation . Benzenesulfonyl groups are introduced via sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., pyridine or EtN). Protecting the hydroxy group (e.g., with TBS or acetyl) prior to sulfonylation prevents side reactions. Post-synthesis deprotection is achieved using mild acids (e.g., HCl in dioxane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the sulfonylation step?

- Methodological Answer : By-product formation (e.g., over-sulfonylation or decomposition) is mitigated by controlling stoichiometry (1:1 molar ratio of indolizinone to sulfonyl chloride) and temperature (0–5°C). Catalytic bases like DMAP accelerate sulfonylation while reducing side reactions. Solvent choice (e.g., dichloromethane or THF) impacts reaction efficiency; anhydrous conditions are critical to avoid hydrolysis. Real-time monitoring via TLC or LC-MS ensures reaction progress .

Q. What analytical strategies are effective for detecting impurities in this compound?

- Methodological Answer : Impurity profiling requires HPLC with UV/Vis detection (λ = 254 nm) and mass spectrometry. Column selection (C18 or HILIC) depends on polarity. Reference standards (e.g., EP-grade impurities) aid in identifying common by-products such as desulfonylated intermediates or hydroxylated derivatives . Quantification follows ICH guidelines, with limits of detection (LOD) ≤0.1% for genotoxic impurities. Accelerated stability studies (40°C/75% RH) assess degradation pathways .

Q. How do electronic effects of substituents influence the reactivity of the indolizinone scaffold?

- Methodological Answer : Electron-withdrawing groups (e.g., sulfonyl) increase the electrophilicity of the indolizinone core, enhancing susceptibility to nucleophilic attack. Computational studies (DFT) predict charge distribution, guiding functionalization at specific positions (e.g., C-5 or C-8). Substituent effects on tautomerism (e.g., keto-enol equilibrium) are analyzed via -NMR solvent titration (DMSO-d vs. CDCl) .

Key Considerations for Researchers

- Synthesis : Prioritize anhydrous conditions and catalytic systems (e.g., CuI) for heterocycle stability .

- Characterization : Cross-validate spectral data with computational models to resolve tautomeric ambiguities.

- Impurity Control : Use EP-grade reference standards for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.